Patent

US04289776

Procedure details

60 g of 3-n-butyl-7-(5'-oxohexyl)-xanthine are added to a solution of 8 g of sodium hydroxide in 160 ml of a methanol/water mixture (1:1). 28 g of methyl iodide are dropwise added to the clear solution having a temperature of 40° C. and the mixture is stirred at 48° C. for 24 hours. After concentration under reduced pressure the residue is diluted with 300 ml of diethylether and the unreacted 3-(n-butyl)-7-(5'-oxohexyl)-xanthine is removed by shaking with 1 N sodium hydroxide. After neutralisation, drying, concentration under reduced pressure and distillation at 140° C. temperature of the mixture and 0.02 mmHg 48.5 g of 1-methyl-3-(n-butyl)-7-(5'-oxohexyl)-xanthine are obtained from the ether phase as a viscous oil (nD20 =1.5320; yield 77.2%, referred to reacted starting xanthine). Analysis: C16H24N4O3 =320.396

Name

3-n-butyl-7-(5'-oxohexyl)-xanthine

Quantity

60 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C([N:5]1[C:13]2[N:12]=[CH:11][N:10](CCCCC(=O)C)[C:9]=2[C:8](=[O:21])[NH:7][C:6]1=[O:22])CCC.[OH-].[Na+].CI>CO.O>[NH:7]1[C:8](=[O:21])[C:9]2[NH:10][CH:11]=[N:12][C:13]=2[NH:5][C:6]1=[O:22] |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

3-n-butyl-7-(5'-oxohexyl)-xanthine

|

|

Quantity

|

60 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)N1C(NC(C=2N(C=NC12)CCCCC(C)=O)=O)=O

|

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

160 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO.O

|

Step Two

|

Name

|

|

|

Quantity

|

28 g

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

48 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred at 48° C. for 24 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 40° C.

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

After concentration under reduced pressure the residue

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is diluted with 300 ml of diethylether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the unreacted 3-(n-butyl)-7-(5'-oxohexyl)-xanthine is removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by shaking with 1 N sodium hydroxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After neutralisation, drying

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentration

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

under reduced pressure and distillation at 140° C. temperature of the mixture and 0.02 mmHg 48.5 g of 1-methyl-3-(n-butyl)-7-(5'-oxohexyl)-xanthine

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

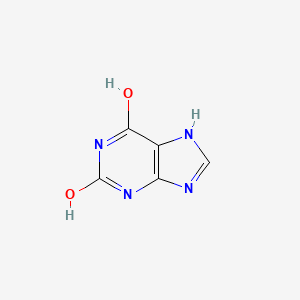

N1C(=O)NC=2N=CNC2C1=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 77.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04289776

Procedure details

60 g of 3-n-butyl-7-(5'-oxohexyl)-xanthine are added to a solution of 8 g of sodium hydroxide in 160 ml of a methanol/water mixture (1:1). 28 g of methyl iodide are dropwise added to the clear solution having a temperature of 40° C. and the mixture is stirred at 48° C. for 24 hours. After concentration under reduced pressure the residue is diluted with 300 ml of diethylether and the unreacted 3-(n-butyl)-7-(5'-oxohexyl)-xanthine is removed by shaking with 1 N sodium hydroxide. After neutralisation, drying, concentration under reduced pressure and distillation at 140° C. temperature of the mixture and 0.02 mmHg 48.5 g of 1-methyl-3-(n-butyl)-7-(5'-oxohexyl)-xanthine are obtained from the ether phase as a viscous oil (nD20 =1.5320; yield 77.2%, referred to reacted starting xanthine). Analysis: C16H24N4O3 =320.396

Name

3-n-butyl-7-(5'-oxohexyl)-xanthine

Quantity

60 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C([N:5]1[C:13]2[N:12]=[CH:11][N:10](CCCCC(=O)C)[C:9]=2[C:8](=[O:21])[NH:7][C:6]1=[O:22])CCC.[OH-].[Na+].CI>CO.O>[NH:7]1[C:8](=[O:21])[C:9]2[NH:10][CH:11]=[N:12][C:13]=2[NH:5][C:6]1=[O:22] |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

3-n-butyl-7-(5'-oxohexyl)-xanthine

|

|

Quantity

|

60 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)N1C(NC(C=2N(C=NC12)CCCCC(C)=O)=O)=O

|

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

160 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO.O

|

Step Two

|

Name

|

|

|

Quantity

|

28 g

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

48 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred at 48° C. for 24 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 40° C.

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

After concentration under reduced pressure the residue

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is diluted with 300 ml of diethylether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the unreacted 3-(n-butyl)-7-(5'-oxohexyl)-xanthine is removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by shaking with 1 N sodium hydroxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After neutralisation, drying

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentration

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

under reduced pressure and distillation at 140° C. temperature of the mixture and 0.02 mmHg 48.5 g of 1-methyl-3-(n-butyl)-7-(5'-oxohexyl)-xanthine

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C(=O)NC=2N=CNC2C1=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 77.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |